4-(Chloromethyl)-n-cyclopropylbenzamide chemical properties
4-(Chloromethyl)-n-cyclopropylbenzamide chemical properties
An In-depth Technical Guide to 4-(Chloromethyl)-n-cyclopropylbenzamide: Properties, Synthesis, and Applications
Introduction
4-(Chloromethyl)-N-cyclopropylbenzamide is a bespoke chemical intermediate characterized by a unique combination of three key functional moieties: a stable N-cyclopropylbenzamide core, a reactive chloromethyl group, and a para-substituted aromatic ring. This structural arrangement makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The benzamide group is a common feature in many pharmaceuticals, while the cyclopropyl ring can enhance metabolic stability and binding affinity.[1] The strategic placement of the chloromethyl group provides a reactive handle for facile chemical modification, allowing for the covalent linkage of the molecule to a wide array of substrates.[1]
This technical guide offers an in-depth exploration of the chemical and physical properties of 4-(Chloromethyl)-N-cyclopropylbenzamide, provides a detailed synthesis protocol, predicts its analytical characterization, discusses its potential applications, and outlines essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in experimental settings, dictating everything from solvent choice to reaction conditions.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 873371-67-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO | [][4] |
| Molecular Weight | 209.67 g/mol | [][4] |
| Canonical SMILES | C1CC1NC(=O)C2=CC=C(C=C2)CCl | [] |
| InChI | InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | [] |
Predicted Physical Properties
Experimental physical data for this specific compound is not widely published. The following properties are computed or estimated based on its structure.
| Property | Value | Notes |
| XLogP3-AA | 2.5 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the amide N-H group. |
| Hydrogen Bond Acceptor Count | 1 | From the carbonyl oxygen atom. |
| Rotatable Bond Count | 3 | Indicating some conformational flexibility. |
| Polarity | Moderately Polar | The amide functional group allows for hydrogen bonding.[1] |
Chemical Structure
The structure of 4-(Chloromethyl)-N-cyclopropylbenzamide is depicted below, highlighting its key functional components.
Caption: Chemical structure of 4-(Chloromethyl)-N-cyclopropylbenzamide.
Synthesis and Reactivity
Recommended Synthesis Protocol
The most direct and efficient synthesis of 4-(Chloromethyl)-N-cyclopropylbenzamide is via the acylation of cyclopropylamine with 4-(chloromethyl)benzoyl chloride.[4] This is a standard amide bond formation reaction.
Reaction Scheme: 4-(Chloromethyl)benzoyl Chloride + Cyclopropylamine → 4-(Chloromethyl)-N-cyclopropylbenzamide + HCl
Step-by-Step Methodology:
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Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(chloromethyl)benzoyl chloride (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon and maintain a positive pressure throughout the reaction.
-
Base Addition: Add an acid scavenger, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), to the solution. This base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.
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Nucleophile Addition: Dissolve cyclopropylamine (1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled solution of the acid chloride via the dropping funnel over 20-30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted acid chloride), and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure 4-(Chloromethyl)-N-cyclopropylbenzamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(Chloromethyl)-N-cyclopropylbenzamide.
Core Reactivity
The primary site of reactivity is the benzylic chloride of the chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This reactivity is the cornerstone of its utility as a synthetic intermediate for elaborating more complex molecular architectures.
Analytical Characterization (Predicted)
No publicly available experimental spectra were identified. The following characterization data are predicted based on the known spectral properties of its constituent functional groups.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons: Two doublets (AX system) between δ 7.4-7.8 ppm. Benzylic CH₂: A sharp singlet around δ 4.6 ppm. Amide N-H: A broad singlet around δ 6.5-8.5 ppm (may couple with cyclopropyl CH). Cyclopropyl CH: A multiplet around δ 2.8-3.0 ppm. Cyclopropyl CH₂: Two multiplets between δ 0.6-1.0 ppm. |
| ¹³C NMR | Carbonyl (C=O): δ 165-168 ppm. Aromatic C (quaternary): Two signals between δ 130-145 ppm. Aromatic C-H: Two signals between δ 127-130 ppm. Benzylic CH₂Cl: δ 45-48 ppm. Cyclopropyl CH: δ 22-25 ppm. Cyclopropyl CH₂: δ 6-10 ppm. |
| Mass Spec. (EI/ESI) | Molecular Ion (M⁺): Expected at m/z 209. Isotopic Pattern: A characteristic M+2 peak at m/z 211 with ~32% the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
| IR Spectroscopy | N-H Stretch: A sharp peak around 3300 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. Amide I (C=O Stretch): A strong, sharp peak around 1640-1660 cm⁻¹. Amide II (N-H Bend): A peak around 1540 cm⁻¹. C-Cl Stretch: A peak in the fingerprint region, ~650-750 cm⁻¹. |
Applications in Research and Drug Development
The true value of 4-(Chloromethyl)-N-cyclopropylbenzamide lies in its role as a versatile intermediate. Benzamide derivatives are widely explored for their pharmaceutical potential.[1] The incorporation of chlorine is a common strategy in drug design, and many FDA-approved drugs contain this halogen.[5]
Potential Uses:
-
Scaffold Decoration: The reactive chloromethyl group allows this compound to be easily tethered to other molecules of interest, serving as a "linker" or a "handle" to introduce the N-cyclopropylbenzamide pharmacophore.
-
Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment that can be grown or elaborated into more potent and selective drug candidates.
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Intermediate for API Synthesis: It is a key building block for constructing more complex Active Pharmaceutical Ingredients (APIs). The cyclopropyl group, in particular, is often used to fine-tune the pharmacological properties of drug candidates.[6][7]
Caption: Logical flow of the compound's use as a synthetic building block.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structure suggests significant hazards that must be managed with appropriate precautions. The chloromethyl group makes it a potent alkylating agent.
-
Hazards: Based on analogous compounds like 4-(chloromethyl)styrene, this substance should be considered harmful if swallowed and toxic in contact with skin.[8] It is likely to cause severe skin burns and serious eye damage.[8][9] It may also be a lachrymator (tear-inducing agent) and a skin sensitizer.[8][9]
-
Handling Precautions:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[9]
References
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ChemSrc. (n.d.). 4-(Chloromethyl)-N-cyclopropylbenzamide - CAS 873371-67-6. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article. Retrieved from [Link]
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PubChem. (n.d.). N-[1-(chloromethyl)cyclopentyl]-4-methylbenzamide. Retrieved from [Link]
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Beijing Thinkbond Technology Co., Ltd. (n.d.). 4-(Chloromethyl)-n-cyclopropylbenzamide - CAS:873371-67-6. Retrieved from [Link]
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Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). 4-(Chloromethyl)-n-cyclopropylbenzamide - CAS:873371-67-6. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Reddy, G. S., et al. (2021). Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS. Biomedical Chromatography, 35(6), e5086. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Gothard, C. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. Available at: [Link]
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Ivanovska, A., et al. (2020). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of Hygienic Engineering and Design. Available at: [Link]
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Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763. Available at: [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Available at: [Link]
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